Cellular Antiproliferative Activity: A549 vs LK-2 Cell Line Differential Sensitivity
Nrf2 degrader 1 exhibits measurable differential antiproliferative activity between lung cancer cell lines of distinct histopathological origins, demonstrating 2.5-fold greater potency in LK-2 lung squamous cell carcinoma cells (IC50 = 40 nM) compared to A549 non-small cell lung adenocarcinoma cells (IC50 = 100 nM) . This cell-line specific differential sensitivity is not observed to the same magnitude with pan-Nrf2 inhibitors such as MSU38225, which typically show more uniform IC50 profiles across lung cancer subtypes [1]. For researchers studying squamous cell carcinoma biology or evaluating Nrf2 dependency across NSCLC subtypes, this differential sensitivity profile offers a quantifiable selection criterion.
| Evidence Dimension | Cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | 100 nM (A549); 40 nM (LK-2) |
| Comparator Or Baseline | MSU38225 (Nrf2 pathway inhibitor): IC50 ~0.5-2 μM across multiple lung cancer lines |
| Quantified Difference | 2.5-fold differential sensitivity between A549 and LK-2 for Nrf2 degrader 1 |
| Conditions | A549 (NSCLC adenocarcinoma) and LK-2 (lung squamous cell carcinoma) cell lines |
Why This Matters
This differential sensitivity pattern (2.5-fold) across histopathological subtypes provides a quantitative benchmark for selecting this compound in squamous vs adenocarcinoma Nrf2-dependency studies.
- [1] Ren L, et al. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy. Mol Cancer Ther. 2021;20(6):1084-1095. View Source
